

Senecionine N-Oxide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Senecionine N-Oxide*

Cat. No.: B192360

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Senecionine N-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senecionine N-oxide, a pyrrolizidine alkaloid, is a naturally occurring compound found in numerous plant species of the *Senecio* genus. As the N-oxide derivative of senecionine, it is considered a pro-toxin, which can be converted in vivo to the highly toxic parent alkaloid. This conversion and subsequent metabolic activation are responsible for the well-documented hepatotoxicity associated with the ingestion of plants containing this compound. Despite its toxicity, **Senecionine N-oxide** and its parent compound have been investigated for their potential anti-cancer and other biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, toxicological profile, and metabolic pathways of **Senecionine N-oxide**. Furthermore, it includes detailed experimental protocols for its isolation, and for in vitro and in vivo studies, to support further research and development efforts in toxicology and pharmacology.

Chemical Structure and Physicochemical Properties

Senecionine N-oxide is a macrocyclic pyrrolizidine alkaloid with the molecular formula $C_{18}H_{25}NO_6$.^[1] The core of the molecule consists of a necine base, a bicyclic structure

containing a nitrogen atom, which is esterified with a necic acid. The N-oxide functional group significantly influences its solubility and biological disposition compared to its parent compound, senecionine.

Image of the chemical structure of **Senecionine N-oxide**:

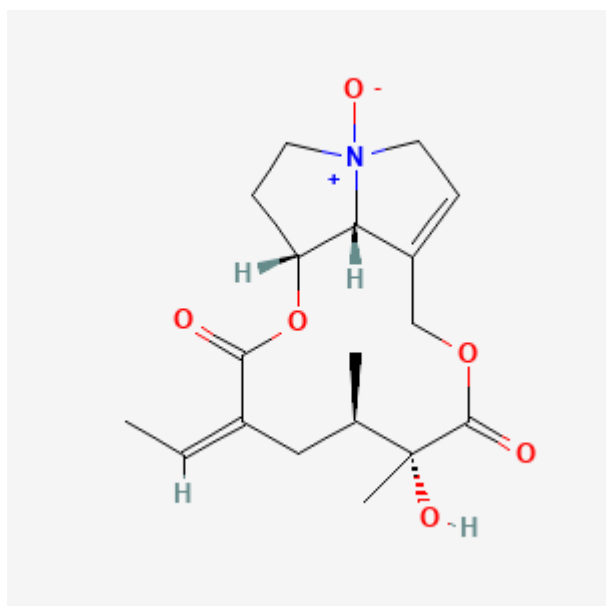


Table 1: Physicochemical Properties of **Senecionine N-oxide**

Property	Value	Reference
Molecular Formula	C18H25NO6	[1]
Molecular Weight	351.39 g/mol	[1]
CAS Number	13268-67-2	[1]
Appearance	Solid	
Solubility	Soluble in DMSO.[2]	[2]
pKa (estimated for parent senecionine)	5.92	[3]
Melting Point (for parent senecionine)	236 °C	[3][4]

Biological Activities and Toxicological Profile

Hepatotoxicity

The primary toxicological concern with **Senecionine N-oxide** is its potent hepatotoxicity, which is a consequence of its metabolic activation in the liver.[1] Ingested **Senecionine N-oxide** is reduced to senecionine, which is then metabolized by cytochrome P450 enzymes to reactive pyrrolic intermediates.[5][6] These electrophilic metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, necrosis, and in chronic cases, liver cirrhosis and cancer.[6][7]

Potential Anti-cancer Activity

Despite its toxicity, **Senecionine N-oxide** and its parent alkaloid have been investigated for their anti-cancer properties.[2] Some studies have suggested that the same reactive intermediates responsible for its toxicity may also exhibit cytotoxic effects against cancer cells. However, the narrow therapeutic index and significant systemic toxicity have limited its development as a cancer therapeutic.

Other Biological Activities

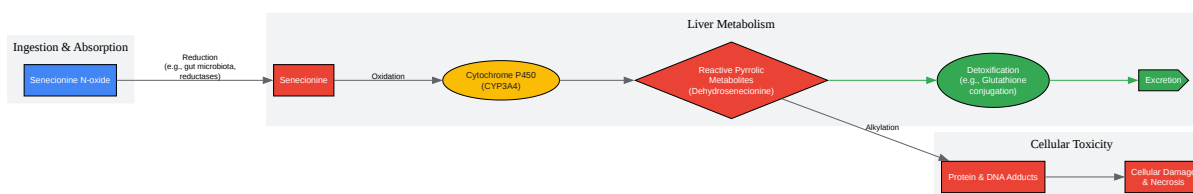
Senecionine N-oxide has also been identified as having antifertility effects in rats.[8]

Table 2: Summary of Biological and Toxicological Data

Activity	Organism/System	Effect	Reference
Hepatotoxicity	In vivo (rodents)	Liver damage, necrosis, fibrosis	[6]
Carcinogenicity	In vivo (rodents)	Induction of tumors	
Anti-cancer	In vitro	Cytotoxic to some cancer cell lines	[2]
Antifertility	In vivo (rats)	Decreased number of normal fetuses	[8]
LD50 (Senecionine)	Mice (i.v.)	64.12 ± 2.24 mg/kg	[4]

Metabolic Pathway of Senecionine N-oxide

The toxicity of **Senecionine N-oxide** is intrinsically linked to its metabolic activation. The following diagram illustrates the key steps in this pathway.



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Metabolic activation pathway of **Senecionine N-oxide**.

Experimental Protocols

Extraction and Isolation of Senecionine N-oxide from Plant Material

This protocol is a generalized method for the extraction of pyrrolizidine alkaloids, including their N-oxides, from plant sources like *Senecio vulgaris*.

Materials:

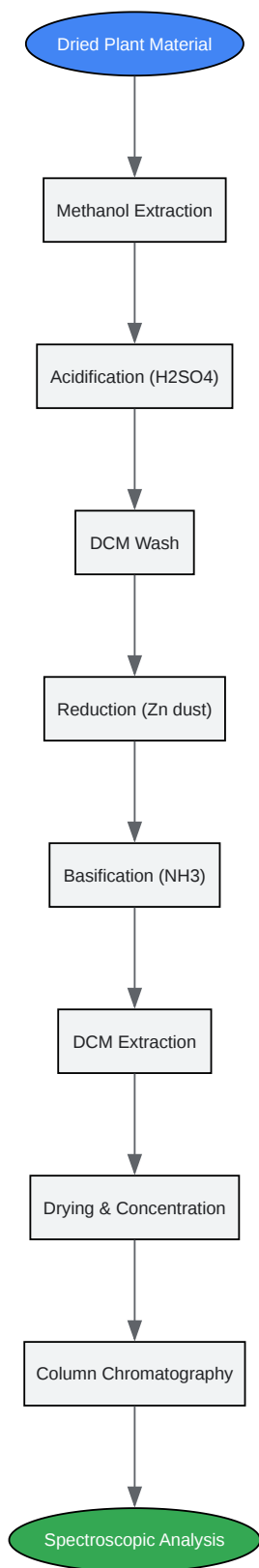
- Dried and powdered plant material
- Methanol
- 2M Sulfuric acid

- Zinc dust
- Ammonia solution
- Dichloromethane
- Anhydrous sodium sulfate
- Rotary evaporator
- Chromatography columns (Silica gel)
- TLC plates

Procedure:

- Extraction: Macerate the dried plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process three times.
- Acidification: Combine the methanol extracts and evaporate to a smaller volume. Acidify the aqueous residue with 2M sulfuric acid to a pH of 1-2.
- Purification: Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.
- Reduction (to convert N-oxides to free bases for easier extraction): Add zinc dust to the acidic solution and stir for 4 hours to reduce the N-oxides to their corresponding tertiary alkaloids.
- Basification and Extraction: Filter the solution and make it alkaline (pH 9-10) with ammonia solution. Extract the alkaloids with dichloromethane.
- Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate and concentrate using a rotary evaporator.
- Chromatographic Separation: Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to isolate individual alkaloids. Monitor the fractions by TLC.

- Characterization: Identify the isolated **Senecionine N-oxide** (and senecionine) using spectroscopic methods (MS, NMR).



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- To cite this document: BenchChem. [Senecionine N-Oxide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192360#senecionine-n-oxide-chemical-structure-and-properties]

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